Diacetoxi-fumarato de dimetilo

Descripción general

Descripción

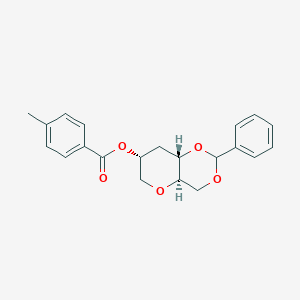

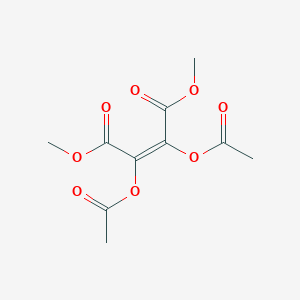

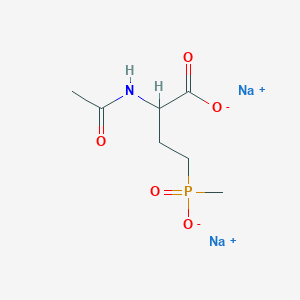

Dimethyl diacetoxyfumarate, also known as Dimethyl diacetoxyfumarate, is a useful research compound. Its molecular formula is C10H12O8 and its molecular weight is 260.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl diacetoxyfumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl diacetoxyfumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la psoriasis y la esclerosis múltiple

DMF es un fármaco aprobado por la FDA para el tratamiento de la psoriasis y la esclerosis múltiple . Se sabe que estabiliza el factor de transcripción Nrf2, que a su vez induce la expresión de genes del elemento de respuesta antioxidante .

Propiedades antioxidantes

DMF ha sido objeto de un renovado interés creciente en la investigación farmacológica, debido a sus actividades antioxidantes . Se sabe que influye en la autofagia y participa en el control transcripcional de los factores inflamatorios al inhibir NF-κB y sus objetivos posteriores .

Efectos inmunomoduladores

DMF ejerce efectos beneficiosos en diferentes afecciones médicas a través de un mecanismo pleiotrópico, en virtud de sus efectos inmunomoduladores .

Efectos neuroprotectores

Se ha encontrado que DMF tiene efectos neuroprotectores, lo que lo convierte en un posible candidato para el tratamiento de afecciones neurodegenerativas .

Efectos antiinflamatorios

DMF tiene propiedades antiinflamatorias y se ha demostrado que es eficaz en el tratamiento de enfermedades inflamatorias e inmunomediadas sistémicas o específicas de órganos .

Efectos antiproliferativos

DMF tiene efectos antiproliferativos, lo que sugiere que puede tener aplicaciones potenciales en el tratamiento del cáncer .

Safety and Hazards

Mecanismo De Acción

- DMF is used to treat patients with the relapsing-remitting form of multiple sclerosis (MS) .

- Both DMF and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway , which responds to oxidative stress .

- It leads to an anti-inflammatory immune response , promoting type II myeloid cell and Th2 cell differentiation and neuroprotection .

- This activation results in increased expression of antioxidant enzymes , protecting against oxidative damage .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Cellular Effects

Dimethyl diacetoxyfumarate has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Dimethyl diacetoxyfumarate vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Dimethyl diacetoxyfumarate is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dimethyl diacetoxyfumarate can be achieved through the esterification of fumaric acid with acetic anhydride in the presence of a catalyst, followed by methylation of the resulting diacetoxyfumaric acid with dimethyl sulfate.", "Starting Materials": ["Fumaric acid", "Acetic anhydride", "Catalyst", "Dimethyl sulfate"], "Reaction": [ "Step 1: Fumaric acid is added to a reaction flask.", "Step 2: Acetic anhydride is added to the reaction flask in excess.", "Step 3: A catalyst such as sulfuric acid or hydrochloric acid is added to the reaction mixture to promote the esterification reaction.", "Step 4: The reaction mixture is heated to reflux for several hours until the reaction is complete.", "Step 5: The resulting diacetoxyfumaric acid is then cooled and isolated by filtration or extraction.", "Step 6: Dimethyl sulfate is added to the diacetoxyfumaric acid in the presence of a base such as sodium hydroxide or potassium carbonate.", "Step 7: The reaction mixture is heated to reflux for several hours until the methylation is complete.", "Step 8: The resulting Dimethyl diacetoxyfumarate is then cooled and isolated by filtration or extraction." ] } | |

Número CAS |

130-84-7 |

Fórmula molecular |

C10H12O8 |

Peso molecular |

260.20 g/mol |

Nombre IUPAC |

dimethyl (Z)-2,3-diacetyloxybut-2-enedioate |

InChI |

InChI=1S/C10H12O8/c1-5(11)17-7(9(13)15-3)8(10(14)16-4)18-6(2)12/h1-4H3/b8-7- |

Clave InChI |

NKGXGEHGPYWBDK-FPLPWBNLSA-N |

SMILES isomérico |

CC(=O)O/C(=C(/C(=O)OC)\OC(=O)C)/C(=O)OC |

SMILES |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |

SMILES canónico |

CC(=O)OC(=C(C(=O)OC)OC(=O)C)C(=O)OC |

Sinónimos |

(E)-2,3-Bis(acetyloxy)-2-butenedioic Acid 1,4-Dimethyl Ester; Dihydroxyfumaric Acid Dimethyl Ester Diacetate; Dimethyl Diacetoxyfumarate; Dimethyl Dihydroxyfumarate Diacetate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of Dimethyl diacetoxyfumarate described in the research?

A1: While both papers lack abstracts, the title of one paper emphasizes "An Improved Synthesis of Dimethyl Diacetoxyfumarate and Its Condensation with Heterocyclic Amines" []. This suggests the research likely presents a novel or optimized method for synthesizing this compound, which could be significant for improving its production efficiency and potentially enabling further research into its chemical reactivity.

Q2: Why is the condensation of Dimethyl diacetoxyfumarate with heterocyclic amines of interest?

A2: Both papers focus on the condensation reaction of Dimethyl diacetoxyfumarate with heterocyclic amines [, ]. Heterocyclic amines are important building blocks in organic chemistry and are often found in biologically active compounds. Therefore, this research could be valuable for developing new methods to synthesize compounds with potential pharmaceutical or material science applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)